molecular formula C13H20O B2679949 (2R)-2-(4-Butylphenyl)propan-1-ol CAS No. 1423763-06-7

(2R)-2-(4-Butylphenyl)propan-1-ol

Cat. No.: B2679949
CAS No.: 1423763-06-7
M. Wt: 192.302
InChI Key: RVIIPNUBYOFHTI-NSHDSACASA-N
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Description

(2R)-2-(4-Butylphenyl)propan-1-ol: is an organic compound belonging to the class of secondary alcohols It features a butyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2R)-2-(4-Butylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 4-butylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of 4-butylacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(4-Butylphenyl)propan-1-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation.

Major Products Formed:

    Oxidation: 4-Butylacetophenone or 4-butylbenzoic acid.

    Reduction: 4-Butylphenylpropane.

    Substitution: 2-(4-Butylphenyl)propyl chloride or 2-(4-Butylphenyl)propylamine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    (2S)-2-(4-Butylphenyl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    4-Butylbenzyl alcohol: Lacks the propanol chain, resulting in different chemical properties.

    4-Butylphenol: Contains a hydroxyl group directly attached to the phenyl ring, leading to distinct reactivity.

Uniqueness:

  • The presence of the butyl group and the specific stereochemistry of (2R)-2-(4-Butylphenyl)propan-1-ol contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-2-(4-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIIPNUBYOFHTI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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